molecular formula C16H18N2O2 B240017 3-isopropoxy-N-(3-pyridinylmethyl)benzamide

3-isopropoxy-N-(3-pyridinylmethyl)benzamide

Cat. No. B240017
M. Wt: 270.33 g/mol
InChI Key: NCRWCZADRTXAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropoxy-N-(3-pyridinylmethyl)benzamide, also known as IPMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPMB belongs to the class of benzamides and is known to possess several biochemical and physiological effects.

Scientific Research Applications

3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. This compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been used as a lead compound for the development of novel drugs targeting various diseases.

Mechanism of Action

3-isopropoxy-N-(3-pyridinylmethyl)benzamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression, leading to the induction of apoptosis and cell cycle arrest in cancer cells. This compound also inhibits the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and antioxidant effects. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in cell proliferation and survival. This compound also reduces oxidative stress and inflammation, which are implicated in the pathogenesis of several diseases, including neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-isopropoxy-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-defined chemical structure. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration must be given to the dosage and administration of this compound in lab experiments.

Future Directions

3-isopropoxy-N-(3-pyridinylmethyl)benzamide has several potential future directions for research, including the development of novel drugs targeting various diseases, including cancer and neurodegenerative diseases. Further studies are also needed to elucidate the molecular mechanisms underlying the biological effects of this compound and to optimize its pharmacological properties. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

3-isopropoxy-N-(3-pyridinylmethyl)benzamide can be synthesized using a multistep process involving the condensation of 4-chloro-3-nitrobenzoic acid with 3-pyridinemethanol, followed by reduction and acylation to obtain the final product. The purity and yield of this compound can be improved by optimizing the reaction conditions, including temperature, reaction time, and solvent.

properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

3-propan-2-yloxy-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C16H18N2O2/c1-12(2)20-15-7-3-6-14(9-15)16(19)18-11-13-5-4-8-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19)

InChI Key

NCRWCZADRTXAPI-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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